molecular formula C6H5F2N3O4 B2719098 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid CAS No. 1798678-71-3

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Cat. No. B2719098
CAS RN: 1798678-71-3
M. Wt: 221.12
InChI Key: DVKPUCKMLLKMJE-UHFFFAOYSA-N
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Description

  • IUPAC Name : 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid .
  • Molecular Formula : C6H4F2N2O4 .
  • Molecular Weight : Approximately 232.1 g/mol .
  • Appearance : Colorless to yellow liquid .
  • Solubility : Slightly soluble in water; soluble in chloroform and methanol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFOL-TF) with 1H-1,2,3-triazole-4-carboxylic acid . The detailed synthetic procedure is as follows:

  • The crude product, 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid, is obtained after vacuum concentration .

Molecular Structure Analysis

The molecular structure consists of a pyrazole ring with a carboxylic acid group and a nitro group attached. The 2,2-difluoroethyl substituent enhances its chemical properties .


Physical And Chemical Properties Analysis

  • Boiling Point : 89-91°C .
  • Density : 1.61 g/cm³ .
  • Refractive Index : 1.3037 .
  • Color : Colorless to yellow .

Safety And Hazards

  • Hazard Classification : Irritant (Xi), Toxic (T), Corrosive © .
  • Safety Precautions : Handle with care; avoid skin and eye contact; store between 2-8°C .

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(6(12)13)5(9-10)11(14)15/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKPUCKMLLKMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid

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